Dicyclohexylcarbodiimide
Description
Central Role of Carbodiimides in Dehydration and Condensation Reactions
Carbodiimides, in general, are a class of organic compounds containing the functional group N=C=N. They are instrumental in reactions where the formation of a bond is accompanied by the elimination of water. researchgate.net DCC is a prominent member of this class and is widely used to drive reactions that would otherwise be thermodynamically unfavorable, such as the direct conversion of a carboxylic acid and an amine to an amide. libretexts.orgjackwestin.com The reason for this difficulty is the acid-base reaction that occurs between the acidic carboxylic acid and the basic amine, forming a highly unreactive carboxylate salt. jackwestin.comlibretexts.org
DCC circumvents this issue by activating the carboxylic acid. youtube.com This activation transforms the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by another molecule, such as an amine or an alcohol. chemistrysteps.comyoutube.com The driving force for this process is the formation of dicyclohexylurea (DCU), a highly stable and largely insoluble byproduct that precipitates out of the reaction mixture, shifting the equilibrium towards product formation. wikipedia.orgorganic-chemistry.org
Historical Development and Significance of DCC in Modern Synthetic Chemistry
The utility of DCC as a coupling reagent was first brought to the forefront in the 1950s, revolutionizing the field of peptide synthesis. youtube.comslideshare.net Before the advent of DCC, the formation of peptide bonds was a challenging endeavor. The introduction of DCC provided a mild and efficient method for coupling amino acids, paving the way for the synthesis of complex peptides and proteins. slideshare.nettaylorandfrancis.com This breakthrough was a significant milestone in biochemistry and has had a lasting impact on the development of pharmaceuticals and other bioactive molecules.
Beyond peptide synthesis, the applications of DCC have expanded to include the synthesis of esters, anhydrides, and other functional groups. thieme-connect.com It has also found use in specific named reactions, such as the Moffatt oxidation and the Steglich esterification, further cementing its status as a versatile and strategic reagent in modern synthetic chemistry. wikipedia.orgorganic-chemistry.org The development of water-soluble carbodiimides, such as EDC, has further broadened the scope of these reactions, allowing for their application in aqueous environments. thermofisher.com
Key Properties of Dicyclohexylcarbodiimide
| Property | Value |
| Chemical Formula | C₁₃H₂₂N₂ |
| Molar Mass | 206.33 g/mol |
| Appearance | Waxy white solid |
| Odor | Sweet |
| Melting Point | 34–35 °C (93–95 °F) |
| Boiling Point | 154–156 °C (309–313 °F) at 11 mmHg |
| Solubility | Soluble in dichloromethane (B109758), tetrahydrofuran (B95107), acetonitrile (B52724), dimethylformamide; insoluble in water. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C13H22N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h12-13H,1-10H2 | |
|---|---|---|
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InChI Key |
QOSSAOTZNIDXMA-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CCC(CC1)N=C=NC2CCCCC2 | |
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Molecular Formula |
C13H22N2 | |
| Record name | N,N'-DICYCLOHEXYLCARBODIIMIDE | |
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DSSTOX Substance ID |
DTXSID1023817 | |
| Record name | Dicyclohexylcarbodiimide | |
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Molecular Weight |
206.33 g/mol | |
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Physical Description |
N,n'-dicyclohexylcarbodiimide is a white crystalline solid with a heavy sweet odor. (NTP, 1992), Liquid, White solid with a sweet odor; [Hawley] White melt; mp = 33-36 deg C; [MSDSonline] | |
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| Record name | Cyclohexanamine, N,N'-methanetetraylbis- | |
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Boiling Point |
252 to 255 °F at 6 mmHg (NTP, 1992), BP: 154-156 °C at 11 mm Hg | |
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Flash Point |
greater than 235 °F (NTP, 1992), Flash Point > 235 °F | |
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Solubility |
Reaction (NTP, 1992), Moisture sensitive, reacts with water, Soluble in organic solvents | |
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Vapor Pressure |
VP: 0.5 mm Hg at 98-100 °C, 2 mm Hg at 138-140 °C, 11 mm Hg at 154-156 °C | |
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Color/Form |
Crystalline mass, White crystals, Colorless crystalline solid | |
CAS No. |
538-75-0 | |
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Melting Point |
93 to 95 °F (NTP, 1992), 34.5 °C | |
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Mechanistic Elucidation of Dicyclohexylcarbodiimide Mediated Transformations
Formation of the O-Acylisourea Intermediate: Activation of Carboxyl Groups
The initial and pivotal step in DCC-mediated reactions is the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. creative-peptides.comvaia.comcreative-proteomics.comorganic-chemistry.orglibretexts.orgpeptide.comfiveable.methieme-connect.comthermofisher.comnih.govyoutube.cominterchim.frlibretexts.orgnumberanalytics.com This process is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the central carbon atom of the carbodiimide (B86325) group in DCC. youtube.com This addition reaction is facilitated by the electrophilic nature of the carbodiimide carbon. youtube.com The resulting intermediate readily undergoes a proton transfer, leading to the formation of the O-acylisourea. libretexts.org This intermediate is significantly more reactive than the parent carboxylic acid, effectively functioning as an activated form of the acid, primed for subsequent reactions. creative-peptides.comfiveable.me The bulky dicyclohexyl groups on the DCC molecule contribute to the stability of the O-acylisourea intermediate in non-aqueous solvents by providing steric hindrance that can lessen its susceptibility to hydrolysis. creative-peptides.com
Nucleophilic Attack Pathways and Subsequent Reaction Mechanisms
Once the O-acylisourea intermediate is formed, it can be intercepted by a nucleophile, leading to the desired product. The specific pathway depends on the nature of the nucleophile and the reaction conditions.
Direct Nucleophilic Attack: In the presence of a strong nucleophile, such as a primary or secondary amine, a direct attack on the carbonyl carbon of the O-acylisourea intermediate occurs. vaia.comlibretexts.org This leads to the formation of a tetrahedral intermediate which then collapses, eliminating dicyclohexylurea (DCU) as a leaving group and yielding the final amide product. libretexts.org
Formation of a Symmetrical Anhydride (B1165640): In the absence of a strong nucleophile or when the nucleophile is weak, the O-acylisourea intermediate can react with another molecule of the carboxylic acid. vaia.compeptide.comthieme-connect.com This reaction produces a symmetrical anhydride and dicyclohexylurea. The resulting anhydride is also an activated species and can subsequently react with a nucleophile to form the desired amide or ester.
Dicyclohexylurea (DCU) Formation as a Reaction Byproduct
A consistent feature of DCC-mediated reactions is the formation of N,N'-dicyclohexylurea (DCU) as a byproduct. creative-peptides.compeptide.comthieme-connect.comwikipedia.orgwikipedia.org DCU is generated from the O-acylisourea intermediate upon its reaction with a nucleophile. thieme-connect.comlibretexts.org A significant characteristic of DCU is its insolubility in most common organic solvents. creative-peptides.compeptide.comthieme-connect.com This property can be advantageous in solution-phase synthesis, as the DCU byproduct can often be easily removed by filtration. peptide.comthieme-connect.com However, in solid-phase synthesis, the insolubility of DCU can pose challenges for purification. peptide.com
Catalytic Influence and Mechanistic Insights of Auxiliary Additives (e.g., DMAP, HOBt)
To enhance the efficiency and minimize side reactions in DCC-mediated couplings, auxiliary additives are frequently employed.
4-Dimethylaminopyridine (B28879) (DMAP): DMAP is a highly effective catalyst, particularly in esterification reactions (Steglich esterification). organic-chemistry.orgwikipedia.orgwikipedia.orgrsc.orgresearchgate.netchemicalbook.com DMAP, being a stronger nucleophile than most alcohols, reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium ion. organic-chemistry.orgrsc.orgnih.gov This intermediate is more susceptible to attack by the alcohol and, importantly, is not prone to the intramolecular rearrangement that forms the unreactive N-acylurea. organic-chemistry.orgwikipedia.orgrsc.org DMAP essentially acts as an acyl transfer agent, accelerating the desired reaction. organic-chemistry.orgnih.gov
1-Hydroxybenzotriazole (B26582) (HOBt): HOBt is commonly used as an additive in peptide synthesis to suppress racemization and improve coupling efficiency. nih.govcreative-peptides.compeptide.comresearchgate.netbachem.com HOBt reacts with the O-acylisourea intermediate to form an active ester, the HOBt ester. peptide.comnih.govcreative-peptides.com This active ester is more stable than the O-acylisourea intermediate, reducing the likelihood of N-acylurea formation. peptide.com Although less reactive than the O-acylisourea, the HOBt ester is sufficiently reactive to couple with the amine component to form the desired peptide bond with minimal racemization. peptide.comcreative-peptides.compeptide.com
Dcc in Amide Bond Formation: from Peptides to Complex Structures
Fundamental Principles of DCC-Mediated Amide Synthesis
The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the acid-base reaction that results in the formation of a highly unreactive carboxylate salt. libretexts.orgorgoreview.com Dicyclohexylcarbodiimide (DCC) circumvents this issue by activating the carboxylic acid. orgoreview.com The mechanism begins with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. jove.com This protonation makes the central carbon of DCC highly electrophilic. chemistrysteps.com The resulting carboxylate ion then acts as a nucleophile, attacking the activated carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. creative-peptides.comwikipedia.orgluxembourg-bio.com This intermediate possesses a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack by an amine. chemistrysteps.commasterorganicchemistry.com The amine attacks the carbonyl carbon of the O-acylisourea, leading to the formation of a tetrahedral intermediate. orgoreview.comjove.com Finally, this intermediate collapses, yielding the desired amide and the byproduct, N,N'-dicyclohexylurea (DCU). jove.com DCU is sparingly soluble in many common organic solvents and often precipitates out of the reaction mixture, which can facilitate purification in some cases. luxembourg-bio.compeptide.com
The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of DCC and the reactive intermediates. creative-peptides.com Solvents like dichloromethane (B109758) (DCM) and acetonitrile (B52724) are commonly used. chemicalbook.com While dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) can be used, they may decrease the reaction rate and promote the formation of an N-acylurea byproduct, where the O-acylisourea rearranges. chemicalbook.com
Applications in Peptide Synthesis
The development of DCC as a coupling reagent in 1955 revolutionized peptide synthesis. creative-peptides.com It provided a mild and efficient method for forming peptide bonds, which are essentially amide linkages between amino acids. masterorganicchemistry.comkhanacademy.org
Solution-Phase Peptide Synthesis Methodologies
In solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), DCC is a widely used and cost-effective coupling reagent. americanpeptidesociety.org The synthesis involves the stepwise addition of amino acids to a growing peptide chain in a homogenous solution. beilstein-journals.org To ensure the correct sequence, the N-terminus of one amino acid is protected, while the C-terminus of another is activated by DCC. orgoreview.com After the coupling reaction, the protecting group is removed, and the cycle can be repeated with the next amino acid. masterorganicchemistry.com The low solubility of the DCU byproduct in many organic solvents can be an advantage in solution-phase synthesis, as it can be removed by filtration. peptide.combachem.com
Solid-Phase Peptide Synthesis (SPPS) Strategies Utilizing DCC
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, involves attaching the initial amino acid to an insoluble polymer resin. wikipedia.orgnih.gov The peptide chain is then assembled step-by-step on this solid support. creative-peptides.comnih.gov DCC has been a classical reagent in SPPS for activating the incoming N-protected amino acid, which then reacts with the free amino group of the resin-bound peptide. wikipedia.orgnih.gov The use of excess soluble reagents drives the reaction to completion, and these can be easily removed by filtration and washing of the resin. nih.gov However, the insolubility of the DCU byproduct can be problematic in SPPS, as it can clog the resin and interfere with the synthesis. peptide.combachem.com For this reason, more soluble carbodiimides like diisopropylcarbodiimide (DIC) are often preferred in automated SPPS. wikipedia.orgbachem.com
Minimizing Racemization in Chiral Peptide Coupling Reactions
A significant challenge in peptide synthesis is the risk of racemization, where the chiral integrity of the amino acid is lost during the activation and coupling steps. peptide.com The O-acylisourea intermediate formed with DCC can be susceptible to racemization, particularly for N-acyl amino acids. luxembourg-bio.com To suppress this, additives are often used in conjunction with DCC. bachem.com The most common additives are 1-hydroxybenzotriazole (B26582) (HOBt) and N-hydroxysuccinimide (HOSu). bachem.comcreative-peptides.com These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and still highly reactive towards the amine. peptide.comfishersci.co.uk The use of HOBt has been shown to significantly reduce epimerization and improve yields. luxembourg-bio.com In some cases, particularly with N-methylamino acids which are highly susceptible to racemization, the addition of copper(II) chloride (CuCl2) along with DCC and HOBt has been shown to be effective in preventing racemization. pharm.or.jp
Advances in Protecting Group Strategies in DCC-Mediated Peptide Synthesis
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions. creative-peptides.com The two primary strategies are the Boc/Bzl and Fmoc/tBu approaches. wikipedia.org
Boc/Bzl Strategy: This method utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection. wikipedia.orgmasterorganicchemistry.com The side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis along with cleavage from the resin using strong acids like anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org
Fmoc/tBu Strategy: This approach employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection. wikipedia.orgcreative-peptides.com The side-chain protecting groups and the resin linker are acid-labile and are removed in the final step with trifluoroacetic acid (TFA). wikipedia.orgcreative-peptides.com The mild deprotection conditions for the Fmoc group make this a widely used strategy in SPPS. masterorganicchemistry.comcreative-peptides.com
Recent research has also explored methodologies that minimize or even avoid the use of protecting groups altogether. One such approach involves using DCC and HOBt in a THF-water solvent system, which allows for the synthesis of small peptides without the need for protecting groups, thereby reducing reaction times and waste. rsc.orgrsc.orgresearchgate.net
Synthesis of Secondary and Tertiary Amides
DCC is also a valuable reagent for the synthesis of secondary and tertiary amides from primary and secondary amines, respectively, and carboxylic acids. jove.comchemicalbook.com The fundamental mechanism is the same as in peptide synthesis, involving the activation of the carboxylic acid via the O-acylisourea intermediate. chemicalbook.com
For the synthesis of secondary amides, a primary amine is reacted with a carboxylic acid in the presence of DCC. chemicalbook.com Similarly, tertiary amides are formed from the reaction of a secondary amine with a carboxylic acid and DCC. masterorganicchemistry.com The reaction conditions are generally mild, often proceeding at room temperature with good yields. chemistrysteps.com While DCC is effective, challenges can arise with electron-deficient amines, which are less nucleophilic. In such cases, the reaction can be sluggish. nih.gov To improve yields with unreactive amines, additives like 4-(N,N-dimethylamino)pyridine (DMAP) and HOBt can be employed along with DCC or other carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov
Formation of Cyclic Amides (Lactams)
This compound (DCC) is a potent dehydrating agent that facilitates the intramolecular cyclization of amino acids to form lactams, which are cyclic amides. This process, known as lactamization, is crucial in the synthesis of various biologically significant molecules, including the notable beta-lactam rings found in penicillin antibiotics. slideshare.netkhanacademy.org The reaction is typically conducted under mild conditions, often at room temperature, which is advantageous for preserving the integrity of complex molecular structures. khanacademy.org
The mechanism of DCC-mediated lactam formation begins with the activation of the carboxylic acid group of an amino acid by DCC. wikipedia.org The carboxylate oxygen acts as a nucleophile, attacking the central carbon of the carbodiimide. This forms a highly reactive O-acylisourea intermediate. wikipedia.orgcreative-proteomics.com Subsequently, the amino group within the same molecule performs a nucleophilic attack on the activated carbonyl carbon. This intramolecular reaction leads to the formation of the cyclic amide bond and the release of dicyclohexylurea (DCU), a byproduct that is largely insoluble in common organic solvents and can be conveniently removed by filtration. wikipedia.orgchemicalbook.com
The efficiency of lactamization can be influenced by several factors, including the solvent and the presence of coupling additives. Solvents like dichloromethane and acetonitrile are commonly used. chemicalbook.com While additives are often employed in intermolecular amide bond formation to suppress side reactions and racemization, their use in intramolecular cyclization depends on the specific substrate and reaction conditions. chemicalbook.comhepatochem.com
A significant application of DCC in lactam synthesis is the formation of β-lactams from β-amino acids. nih.gov This reaction has been instrumental in the total synthesis of complex natural products, such as penicillin, where the construction of the strained four-membered β-lactam ring is a key challenge. khanacademy.org The use of DCC provides a reliable method for achieving this difficult transformation under relatively gentle conditions. khanacademy.org
| Substrate | Product | Conditions | Key Findings | Reference |
| β-Amino acids | β-Lactams | DCC, refluxing acetonitrile | Effective for constructing β-lactam structures. | nih.gov |
| Amino acids | Lactams (general) | DCC, room temperature | Mild conditions suitable for complex molecules. | khanacademy.org |
| Carboxylic acid and amine (intramolecular) | Cyclic Amide (Lactam) | DCC, various organic solvents | Formation of a highly reactive O-acylisourea intermediate facilitates cyclization. | wikipedia.orgcreative-proteomics.com |
Table 1: Research Findings on DCC-Mediated Lactam Formation
Dcc in Esterification and Anhydride Synthesis
The Steglich Esterification: Scope, Mechanism, and Catalysis
The Steglich esterification, first described by Wolfgang Steglich in 1978, is a modification of an earlier amide synthesis method. wikipedia.org It has become a cornerstone of organic synthesis due to its mild reaction conditions and broad applicability. wikipedia.orgresearchgate.net
Scope:
A significant advantage of the Steglich esterification is its ability to accommodate a wide range of substrates, including those that are sensitive to acid. commonorganicchemistry.com The reaction is particularly effective for the esterification of sterically demanding alcohols and acids, a task that can be challenging with other methods. organic-chemistry.orgorganic-chemistry.org For instance, it is a preferred method for synthesizing tert-butyl esters, as the conditions avoid the carbocation formation and subsequent elimination that can occur under the acidic conditions of the Fischer esterification. organic-chemistry.org The reaction is typically conducted at room temperature in aprotic polar solvents. wikipedia.org
Mechanism:
The mechanism of the Steglich esterification involves the activation of the carboxylic acid by DCC. organic-chemistry.org The carboxylic acid adds to one of the double bonds of the carbodiimide (B86325) to form an O-acylisourea intermediate. organic-chemistry.orgresearchgate.net This intermediate is highly reactive, comparable in reactivity to a carboxylic acid anhydride (B1165640). organic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl group of the O-acylisourea. This leads to the formation of the desired ester and the byproduct, N,N'-dicyclohexylurea (DCU), which is a stable urea (B33335) derivative. organic-chemistry.org The formation of the insoluble DCU helps to drive the reaction to completion. wikipedia.org
A potential side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to form an N-acylurea. wikipedia.orgorganic-chemistry.org This N-acylurea is unreactive towards the alcohol and can reduce the yield of the ester. wikipedia.org
Catalysis:
The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial for the efficiency of the Steglich esterification, especially when less nucleophilic alcohols are used. organic-chemistry.orgorganic-chemistry.org DMAP acts as a superior nucleophile compared to the alcohol and reacts with the O-acylisourea intermediate to form a highly reactive acylpyridinium species. organic-chemistry.orgrsc.org This "active ester" intermediate is not susceptible to the intramolecular rearrangement that forms the N-acylurea and reacts rapidly with the alcohol to yield the final ester. organic-chemistry.org DMAP essentially functions as an acyl transfer catalyst, significantly accelerating the rate of esterification and suppressing the formation of the N-acylurea side product. organic-chemistry.orgrsc.org Typically, about 3-10 mol% of DMAP is sufficient to achieve high yields, even with sterically hindered substrates. organic-chemistry.org
Direct Esterification of Carboxylic Acids with Alcohols
DCC facilitates the direct esterification of carboxylic acids with alcohols under mild, neutral conditions. rsc.orgorgsyn.org This method is a valuable alternative to acid-catalyzed procedures, particularly for substrates containing acid-labile functional groups. commonorganicchemistry.comrsc.org The reaction proceeds through the formation of the O-acylisourea intermediate, as described in the Steglich esterification mechanism. organic-chemistry.orgnumberanalytics.com The subsequent nucleophilic attack by the alcohol on this activated intermediate yields the ester and DCU. organic-chemistry.org
The reaction can be performed with a wide variety of carboxylic acids and alcohols. orgsyn.orgrsc.org However, the reaction rate can be influenced by steric hindrance. As the steric bulk of the alcohol or the carboxylic acid increases, the rate of esterification may decrease, and the formation of the N-acylurea side product can become more significant. orgsyn.org The use of a catalyst like DMAP is often employed to enhance the reaction rate and improve yields, especially for more challenging substrates. organic-chemistry.orgchemicalbook.com
Synthesis of Acid Anhydrides
Dicyclohexylcarbodiimide is an effective reagent for the synthesis of acid anhydrides from carboxylic acids. shilpachemspec.comslideshare.netnih.gov This dehydration reaction provides a simple and high-yielding route to both symmetrical and mixed anhydrides. nih.govresearchgate.net The reaction involves the condensation of two molecules of a carboxylic acid, or one molecule of two different carboxylic acids, with the removal of one molecule of water by DCC. shilpachemspec.comlibretexts.org
The process is typically carried out by reacting the carboxylic acid(s) with DCC in an inert solvent, such as carbon tetrachloride, at room temperature. nih.govresearchgate.net The reaction of a carboxylic acid with the O-acylisourea intermediate, formed from another carboxylic acid molecule and DCC, can lead to the formation of the acid anhydride. pressbooks.pub This method has been successfully applied to the preparation of anhydrides from various fatty acids, including caprylic, palmitic, stearic, and oleic acids, with high yields reported. nih.govresearchgate.net
Diverse Dehydration and Condensation Reactions Mediated by Dcc
Moffatt Oxidation: Transformation of Alcohols to Carbonyl Compounds
The Moffatt oxidation, also known as the Pfitzner-Moffatt oxidation, is a chemical reaction that oxidizes primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org This method utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) as the oxidant and DCC as a dehydrating agent, typically in the presence of a mild acid catalyst like pyridinium (B92312) trifluoroacetate. wikipedia.orgalfa-chemistry.comunacademy.com First reported in 1963, this reaction is valued for its mild conditions, which allow for the selective oxidation of alcohols without the over-oxidation of aldehydes to carboxylic acids, a common issue with stronger, metal-based oxidizing agents. wikipedia.orgchemicalbook.comwikipedia.org
The reaction mechanism begins with the activation of DMSO by DCC. wikipedia.orgalfa-chemistry.com The alcohol then attacks the activated sulfonium (B1226848) ion intermediate, leading to an alkoxysulfonium ion. alfa-chemistry.comwindows.net A subsequent intramolecular elimination, facilitated by a base, yields the desired carbonyl compound, dimethyl sulfide, and dicyclohexylurea (DCU). wikipedia.orgwindows.net The reaction is generally performed at room temperature. wikipedia.orgchemicalbook.com A significant drawback is the difficulty in completely removing the DCU byproduct from the reaction mixture. wikipedia.orgalfa-chemistry.com
Table 1: Examples of Moffatt Oxidation
| Substrate (Alcohol) | Product (Carbonyl Compound) | Catalyst/Conditions | Yield | Reference(s) |
|---|---|---|---|---|
| Testosterone | 4-Androstene-17β-ol-3-one | DCC, DMSO, Pyridinium trifluoroacetate | 83% | harvard.edu |
| 3β-Hydroxyandrost-5-en-17-one | Androst-5-ene-3,17-dione | DCC, DMSO, Pyridinium phosphate (B84403) | 60-70% | cdnsciencepub.com |
Conversion of Primary Amides to Nitriles
DCC serves as an effective dehydrating agent for the conversion of primary amides into nitriles. wikipedia.orgchemicalbook.compeptide.com This transformation involves the removal of a molecule of water from the primary amide functional group (-CONH₂). The reaction is mechanistically related to DCC-mediated ester and amide bond formation.
The process is initiated by the reaction of the primary amide with DCC to form an O-acylisourea intermediate, which is a highly reactive acylating agent. jove.commasterorganicchemistry.com This intermediate then undergoes fragmentation, eliminating DCU to produce the corresponding nitrile (-C≡N). jove.com This method is a valuable alternative to harsher dehydration conditions that might use reagents like thionyl chloride or phosphorus pentoxide. nih.govlibretexts.org
Table 2: DCC-Mediated Conversion of Primary Amides to Nitriles
| Substrate (Primary Amide) | Product (Nitrile) | Key Reagent(s) | Significance | Reference(s) |
|---|---|---|---|---|
| R-CONH₂ | R-C≡N | DCC | Mild dehydration conditions | wikipedia.orgchemicalbook.com |
Dehydration of Hydroxy Compounds leading to Olefins
DCC can facilitate the dehydration of certain alcohols to form olefins (alkenes). wikipedia.org This reaction is particularly useful for alcohols where acid-catalyzed dehydration might lead to rearrangements or other side reactions. chemistrysteps.com The reaction proceeds by forming an O-acylurea intermediate upon reaction of the alcohol with DCC. wikipedia.org This intermediate is then subjected to hydrogenolysis or elimination, which results in the formation of the corresponding alkene and DCU. wikipedia.org This method has been applied to the dehydration of β-hydroxy ketones or esters to yield α,β-unsaturated ketones or esters. thieme-connect.com
Table 3: Dehydration of Alcohols to Olefins with DCC
| Substrate Class | Product Class | Intermediate | Significance | Reference(s) |
|---|---|---|---|---|
| Secondary/Tertiary Alcohols | Olefins | O-acylisourea | Avoids harsh acidic conditions | wikipedia.org |
Isomerization of Alcohols via DCC-mediated Adduct Formation
A notable application of DCC is in the stereochemical inversion of secondary alcohols. wikipedia.orgthieme-connect.com This process allows for the controlled isomerization at a specific chiral center. The reaction does not proceed through direct dehydration but via a two-step sequence involving a DCC-mediated adduct.
In this procedure, the secondary alcohol is treated with DCC and formic acid. wikipedia.orgthieme-connect.com This results in the formation of a formyl ester with inversion of configuration at the alcohol's stereocenter. The intermediate in this step is an O-acylisourea adduct. thieme-connect.com The subsequent step is the saponification (hydrolysis under basic conditions, for example, with sodium methoxide) of the formyl ester to yield the inverted alcohol. wikipedia.orgthieme-connect.com This method provides a high degree of stereochemical control.
Synthesis of Ethers (e.g., from Phenols and Alcohols)
While DCC is most famous for creating ester and amide bonds, the underlying principle of activating a carboxyl group for C-O bond formation can be extended to other condensation reactions. The direct DCC-mediated coupling of two alcohols or a phenol (B47542) and an alcohol to form an ether is less common than the widely practiced Steglich esterification. organic-chemistry.orgrsc.org However, DCC's function as a dehydrating agent makes it a potential reagent for such transformations. slideshare.net
The reaction would theoretically proceed by the activation of one alcohol by DCC, which would then be susceptible to nucleophilic attack by the second alcohol or phenol. A more established related reaction is the synthesis of organic carbonates from aliphatic alcohols and carbon dioxide using DCC, where two alcohol molecules are linked via a carbonate group. thieme-connect.com For direct etherification, the reaction of a carboxylic acid with an alcohol in the presence of DCC and a catalyst like 4-(Dimethylamino)pyridine (DMAP) to form an ester is a closely related and highly efficient process. organic-chemistry.orgchemicalbook.com
Formation of Lactones
DCC is a crucial reagent for the intramolecular esterification of hydroxy acids to produce lactones (cyclic esters). slideshare.netbritannica.com This reaction is particularly significant in the synthesis of macrolactones (large-ring lactones), which are common structural motifs in many natural products. acs.org The process, often referred to as macrolactonization, involves the cyclization of a linear seco-acid (a hydroxycarboxylic acid precursor).
The reaction is typically carried out under high dilution to favor the intramolecular reaction over intermolecular polymerization. univ-amu.fr DCC activates the carboxylic acid group of the seco-acid, which is then attacked by the hydroxyl group on the other end of the molecule to form the cyclic ester. britannica.com To enhance the reaction rate and yield, catalysts such as DMAP are often added. orgsyn.org However, in some sensitive cases, stronger bases like DMAP can cause unwanted side reactions such as isomerization, and alternative conditions, like using pyridine (B92270) and pyridinium p-toluenesulfonate (PPTS), may be employed. acs.org
Table 4: Examples of DCC-Mediated Lactonization
| Substrate (Seco-acid) | Product (Lactone) | Conditions | Yield | Reference(s) |
|---|---|---|---|---|
| ω-Hydroxycarboxylic acids | Lactones | DCC | Variable | britannica.com |
| Seco-acid of Pamamycin 607 | 18-membered Macrolactone | DCC, Pyridine, PPTS | 56% | acs.orguniv-amu.fr |
| Seco-acid for LI-F04a analogue | Cyclic Depsipeptide | DCC, DMAP, CSA | 14% | nih.gov |
Dcc in the Synthesis of Heterocyclic Compounds and Complex Architectures
Cyclization Reactions and Heterocycle Formation (e.g., Oxadiazoles, Thiazolines)
DCC is instrumental in mediating cyclization reactions to form various heterocyclic compounds by facilitating the removal of water.
Oxadiazoles: In the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, DCC is employed as a coupling mediator. The reaction typically involves the condensation of a 5-substituted tetrazole with a carboxylic acid. DCC activates the carboxylic acid, facilitating the formation of an N-acyltetrazole intermediate. This intermediate, upon thermal or photochemical activation, rearranges to form the stable 1,3,4-oxadiazole (B1194373) ring. While other coupling agents can be used, DCC has been noted for its effectiveness in this transformation.
Thiazolines: DCC also facilitates the synthesis of 2-amino-2-thiazolines through the cyclization of N-(2-hydroxyethyl)thioureas thieme-connect.com. This process, which can be performed on a solid phase, involves an intramolecular dehydration reaction where the hydroxyl group and a hydrogen from the thiourea's amino group are eliminated as water, with DCC acting as the dehydrating agent to drive the ring closure thieme-connect.com.
Synthesis of Ureas and Thioureas
The formation of ureas and thioureas often involves the coupling of an amine with an isocyanate or isothiocyanate, respectively. DCC plays a crucial role in the in-situ generation of these reactive intermediates or in facilitating the direct coupling of components.
Ureas: The synthesis of ureas using DCC typically proceeds by the reaction of a primary amine with carbon dioxide, where DCC acts as the dehydrating and activating agent thieme-connect.com. More commonly, DCC is used to couple a carboxylic acid and an amine to form an amide bond lnu.edu.cnslideshare.net. The resulting N,N'-dicyclohexylurea (DCU) is a byproduct of this reaction lnu.edu.cn. The fundamental reaction involves the activation of a carboxylic acid by DCC, which is then attacked by an amine to form the amide linkage, which is the core structure of a substituted urea (B33335) lnu.edu.cnslideshare.net.
Thioureas: While DCC is not typically used for the direct coupling of amines and thiocarboxylic acids to form thioureas due to the formation of hard-to-remove byproducts, it is integral to a related synthetic pathway lnu.edu.cn. N,N'-dicyclohexylthiourea itself is a key intermediate in the synthesis of DCC google.com. Furthermore, DCC can be used to generate isothiocyanates from primary amines and carbon disulfide; these isothiocyanates can then react with another amine to yield unsymmetrical thioureas thieme-connect.com.
| Reactants | Product | Role of DCC | Reference |
| N-(2-hydroxyethyl)thiourea | 2-Amino-2-thiazoline | Dehydrating agent for cyclization | thieme-connect.com |
| Primary Amine + CO2 | Urea | Dehydrating and activating agent | thieme-connect.com |
| Primary Amine + CS2 | Isothiocyanate | Reagent for isothiocyanate formation | thieme-connect.com |
Formation of Isothiocyanates
DCC is a key reagent in the conversion of primary amines into isothiocyanates. The reaction involves treating a primary amine with carbon disulfide in the presence of DCC thieme-connect.com. In this process, a dithiocarbamate (B8719985) salt is formed in situ, which is then desulfurized by the DCC to yield the corresponding isothiocyanate lnu.edu.cn. This method provides a valuable route to these versatile synthetic intermediates, which are widely used in the preparation of thioureas and other sulfur-containing heterocycles. The use of DCC in this context avoids harsh reagents that are sometimes employed for this transformation enamine.net.
Synthesis of Cyclic Phosphates and Nucleotides
In the realm of bioorganic chemistry, DCC has been extensively employed in the synthesis of critical biomolecules like cyclic phosphates and oligonucleotides. Its function as a condensing agent is crucial for forming the phosphodiester bonds that constitute the backbone of nucleic acids and related structures enamine.net.
DCC facilitates the intramolecular cyclization of nucleoside monophosphates to yield cyclic nucleotides. For instance, it can be used to convert a nucleoside 5'-phosphate into the corresponding 2',3'- or 3',5'-cyclic phosphate (B84403) by promoting the formation of a phosphodiester bond between the phosphate group and a hydroxyl group on the sugar moiety. Similarly, DCC is used in the synthesis of oligoribonucleotides and polynucleotides by mediating the condensation between mono- or diesters of phosphoric acid enamine.net. The reaction proceeds through the activation of the phosphate group by DCC, forming a reactive intermediate that is subsequently attacked by a hydroxyl group to form the phosphodiester linkage.
Application in Polymeric Material Synthesis and Conjugation
DCC's utility extends into polymer chemistry, where it is used for both the synthesis of polymers and the modification or conjugation of existing polymer chains.
The synthesis of poly(vinyl alcohol-co-vinyl levulinate) can be approached in different ways. The primary method involves the synthesis of the vinyl levulinate monomer from levulinic acid, followed by its copolymerization with vinyl acetate (B1210297) and subsequent hydrolysis.
Alternatively, the modification of pre-existing poly(vinyl alcohol) (PVA) represents another synthetic route. PVA is a polymer rich in hydroxyl groups, which can undergo esterification with carboxylic acids. While specific literature detailing the use of DCC for the direct esterification of PVA with levulinic acid is not prominent, the principle is well-established for other carboxylic acids. DCC is a common activating agent for the esterification of alcohols. In this context, DCC would activate the carboxylic acid group of levulinic acid, allowing the hydroxyl groups along the PVA backbone to act as nucleophiles, forming ester linkages and grafting the levulinate side chains onto the polymer. This method offers a pathway to functionalize PVA and introduce ketone functionalities, which can be used for further "click" chemistry and conjugation.
DCC has proven to be a highly effective condensing agent for the synthesis of aliphatic polyesters and oligoesters at room temperature. This method is a significant advantage over traditional polycondensation reactions, which often require high temperatures and the continuous removal of byproducts.
The DCC-mediated polyesterification involves the reaction of a dicarboxylic acid with a diol. DCC activates the carboxyl groups of the diacid, facilitating nucleophilic attack by the hydroxyl groups of the diol to form ester bonds. This process is often catalyzed by the addition of 4-(dimethylamino)pyridine (DMAP). The reaction proceeds under mild conditions, allowing for the synthesis of polyesters with controlled molecular weights and architectures, including dendritic polyesters. The byproduct, DCU, is typically insoluble in the reaction solvent and can be removed by filtration.
Conjugation of Polymers with Biomolecules (e.g., Folic Acid)
Dicyclohexylcarbodiimide (DCC) serves as a pivotal coupling agent in the synthesis of complex biomolecular architectures, particularly in the conjugation of polymers with targeting ligands like folic acid. This process is fundamental in the development of advanced drug delivery systems, where folic acid acts as a targeting moiety to direct polymer-drug conjugates to cancer cells that overexpress folate receptors. chemmethod.comnih.gov The reaction typically involves the activation of the carboxylic acid groups on folic acid by DCC, facilitating the formation of an amide or ester linkage with a suitable functional group on the polymer backbone, such as an amine or hydroxyl group respectively. youtube.comlibretexts.orglibretexts.org
The general mechanism proceeds via the reaction of a carboxylic acid group of folic acid with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine or hydroxyl groups present on the polymer. youtube.comlibretexts.org To improve efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, N-hydroxysuccinimide (NHS) is often added. nih.govplos.org NHS reacts with the O-acylisourea intermediate to form a more stable NHS-activated folic acid ester, which then efficiently reacts with the polymer's nucleophilic groups to yield the desired conjugate, releasing dicyclohexylurea (DCU) as a byproduct. nih.govresearchgate.netplos.org
Research has demonstrated the utility of DCC-mediated conjugation across a diverse range of polymeric scaffolds for biomedical applications.
Key Research Findings:
Thermoresponsive Copolymers: Biocompatible and thermoresponsive folate-conjugated PHEA-b-PNIPAAm block copolymers have been synthesized using DCC in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The esterification reaction occurred between the hydroxyl groups of the polymer and the carboxyl group of folic acid. The reaction was conducted under an argon atmosphere at room temperature for 48 hours. nih.gov
Poly(ethylene glycol) (PEG) Conjugates: DCC/NHS chemistry is a classic method for coupling folic acid to polymers like polyethylene (B3416737) glycol (PEG). nih.gov This approach has been used to create folate-PEG linkers for attaching therapeutic agents. The activation of folic acid with DCC and NHS is typically performed in a solvent like Dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net
Amphiphilic Alternating Copolymers: A functionalized folic acid-conjugated amphiphilic alternating copolymer, poly(styrene-alt-maleic anhydride) (FA-DABA-SMA), was synthesized for pH-responsive drug delivery. researchgate.net The synthesis involved a multi-step process where folic acid was first activated with DCC/NHS in DMSO before being linked to the polymer. researchgate.net
Triblock Copolymers: The triblock copolymer poly(δ-valerolactone)/poly(ethylene glycol)/poly(δ-valerolactone) (VEV) was successfully conjugated with folic acid. plos.org The process involved activating the carboxyl group of folic acid with DCC and NHS in dichloromethane (B109758) (DCM) for 24 hours under a nitrogen atmosphere. The resulting activated folate was then conjugated to the hydroxyl groups of the VEV copolymer. plos.org
Cyclodextrin-Based Systems: A novel β-Cyclodextrin-based drug delivery system was developed where folic acid was conjugated to an amino-functionalized cyclodextrin (B1172386) (NH₂-CD). plos.org Folic acid was activated with DCC and NHS in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere before the addition of NH₂-CD. plos.org
Graft Copolymers: Folic acid was conjugated to a pullulan backbone, which was then grafted with poly(DL-lactide-co-glycolide) (PLGA) to form FAPuLG nanoparticles for targeted drug delivery. researchgate.net The conjugation was achieved by reacting folic acid with pullulan in DMSO, using DCC and DMAP as coupling agents, under a nitrogen atmosphere for 24 hours. researchgate.net
The following table summarizes various research findings on the DCC-mediated conjugation of folic acid to different polymers.
| Polymer | Functional Group on Polymer | Coupling Agents | Solvent | Reaction Conditions | Resulting Conjugate | Reference |
| PHEA-b-PNIPAAm | Hydroxyl (-OH) | DCC, DMAP | DMSO | Room temp, 48 h, Argon atm. | PTF-(1-3) | nih.gov |
| Poly(ethylene glycol) (PEG) | Amine (-NH₂) | DCC, NHS | DMSO | Room temp, 6 h | Folate-PEG-NH₂ | nih.gov |
| Poly(styrene-alt-maleic anhydride) (SMA) | Amine (-NH₂) on linker | DCC, NHS | DMSO | Room temp, overnight | FA-DABA-SMA | researchgate.net |
| Poly(δ-valerolactone)/PEG (VEV) | Hydroxyl (-OH) | DCC, NHS | Dichloromethane (DCM) | Room temp, 24 h, N₂ atm. | VEV-FOL | plos.org |
| β-Cyclodextrin (β-CD) | Amine (-NH₂) | DCC, NHS | Dimethylformamide (DMF) | Room temp, 8-40 h, N₂ atm. | FACDs | plos.org |
| Pullulan | Hydroxyl (-OH) | DCC, DMAP | DMSO | 24 h, N₂ atm. | FA-PU | researchgate.net |
| Poly(lactic-co-glycolic acid) (PLGA) | Carboxyl (-COOH) activated | EDC, NHS | Dichloromethane (DCM) | Room temp, 24 h | PLGA-PEG-FA | nih.gov |
Methodological Optimizations and Strategic Considerations in Dcc Chemistry
Role of Coupling Additives and Auxiliary Nucleophiles (e.g., 1-Hydroxybenzotriazole (B26582) (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), N-Hydroxysuccinimide (HOSu))
The introduction of coupling additives has revolutionized DCC-mediated reactions. These additives, which are auxiliary nucleophiles, intercept the highly reactive O-acylisourea intermediate formed from the reaction of a carboxylic acid with DCC. This interception leads to the formation of a more stable, yet sufficiently reactive, active ester intermediate, which then reacts with the amine or alcohol component to form the desired amide or ester.
1-Hydroxybenzotriazole (HOBt) : When used in conjunction with DCC, HOBt forms a stable active ester that effectively improves the yield and purity of the coupling reaction. creative-peptides.com The inclusion of HOBt has been shown to increase yields in peptide synthesis. illinois.edu
1-Hydroxy-7-azabenzotriazole (HOAt) : HOAt is generally considered more effective than HOBt in accelerating coupling reactions. nih.gov
N-Hydroxysuccinimide (HOSu) : HOSu is also a well-established additive that forms stable and isolable active esters with carboxylic acids in the presence of DCC. nih.govrsc.org These stable active esters can then be used in subsequent coupling reactions. rsc.org
The following table summarizes the impact of these additives on reaction outcomes:
Table 1: Impact of Coupling Additives on DCC-Mediated Reactions| Additive | Impact on Reaction Rate | Impact on Yield | Key Characteristics |
|---|---|---|---|
| HOBt | Significant increase | Generally improved | Forms stable active esters, widely used. creative-peptides.com |
| HOAt | Greater increase than HOBt | Generally higher than with HOBt | More reactive than HOBt. nih.gov |
| HOSu | Moderate increase | Good yields | Forms stable, isolable active esters. nih.govrsc.org |
A primary challenge in DCC-mediated couplings, especially in peptide synthesis, is the suppression of side reactions. The two most prominent side reactions are racemization of the chiral amino acid and the formation of an N-acylurea byproduct. Coupling additives play a crucial role in mitigating these unwanted pathways.
Suppression of Racemization : The highly reactive O-acylisourea intermediate can promote the formation of an oxazolone (B7731731) from an N-protected amino acid, which readily racemizes. Additives like HOBt and HOAt react with the O-acylisourea to form active esters that are less prone to causing racemization. nih.govcreative-peptides.comnih.gov HOAt is reported to be more effective than HOBt in suppressing racemization. nih.gov
Prevention of N-Acylurea Formation : The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea, which reduces the yield of the desired product. creative-peptides.com By rapidly converting the O-acylisourea into an active ester, coupling additives effectively prevent this rearrangement. researchgate.net
Influence of Solvent Systems on Reaction Efficiency and Purity
The choice of solvent is a critical parameter in DCC-mediated reactions, significantly influencing both the reaction rate and the purity of the final product. Generally, anhydrous aprotic solvents are preferred to prevent the hydrolysis of DCC and the reactive intermediates. thieme-connect.de
Commonly used solvents include:
Dichloromethane (B109758) (DCM) : A widely used solvent due to its inertness and ability to dissolve a broad range of reactants. thieme-connect.de
Dimethylformamide (DMF) : Another popular choice, especially in solid-phase peptide synthesis, owing to its high polarity and solvating power. thieme-connect.de
Tetrahydrofuran (B95107) (THF) : Also utilized, particularly in reactions where moderate polarity is desired. researchgate.net
Research suggests that solvents with low dielectric constants can help to decrease side reactions. khanacademy.org The purity of the solvent is paramount, as traces of water can lead to the hydrolysis of DCC and the formation of dicyclohexylurea (DCU), complicating product purification. The solubility of the DCU byproduct is also a consideration; in some cases, solvents are chosen in which DCU is poorly soluble, allowing for its removal by filtration. researchgate.net
Temperature Control and Reaction Kinetic Management
Temperature is a key parameter that affects the kinetics of DCC-mediated reactions and the prevalence of side reactions. While many DCC couplings are conveniently run at room temperature, precise temperature control can be leveraged to optimize outcomes. creative-peptides.comtandfonline.com
Mild Conditions : DCC reactions are generally effective under mild temperature conditions, often at room temperature, which is advantageous for the synthesis of thermally sensitive compounds. creative-peptides.com
Low-Temperature Reactions : In some instances, conducting the reaction at lower temperatures (e.g., 0 °C) can further minimize side reactions, particularly racemization.
Elevated Temperatures : Conversely, for sterically hindered substrates or less reactive nucleophiles, a moderate increase in temperature may be necessary to achieve a reasonable reaction rate. However, this must be carefully balanced against the increased risk of side product formation. analis.com.my
Effective management of the reaction kinetics involves not only temperature control but also the order of addition of reagents. Pre-activation of the carboxylic acid with DCC and the coupling additive before the addition of the amine or alcohol is a common strategy to ensure the rapid formation of the active ester and minimize side reactions.
Flow Chemistry Applications in DCC-Mediated Synthesis
The application of continuous flow chemistry to DCC-mediated reactions represents a significant advancement in process optimization and safety. pentelutelabmit.comresearchgate.net Flow reactors offer superior control over reaction parameters compared to traditional batch processes.
Key advantages of using flow chemistry for DCC-mediated synthesis include:
Precise Temperature Control : The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling precise and rapid control of the reaction temperature. This is particularly beneficial for managing exothermic coupling reactions and minimizing temperature-dependent side reactions. pentelutelabmit.compatsnap.com
Enhanced Mixing : The rapid and efficient mixing in flow reactors ensures a homogeneous reaction mixture, which can lead to faster reaction rates and improved yields. pentelutelabmit.com
Improved Safety : The small reaction volumes inherent to flow systems reduce the risks associated with handling hazardous reagents and managing potentially exothermic reactions. researchgate.net
Automation and Integration : Flow systems can be readily automated, allowing for streamlined multi-step syntheses and high-throughput screening of reaction conditions.
Challenges and Mitigation Strategies in Dicyclohexylcarbodiimide Applications
Management and Removal of Dicyclohexylurea (DCU) Byproduct
A primary challenge in DCC-mediated couplings is the formation of the byproduct, N,N'-dicyclohexylurea (DCU). The removal of DCU from the reaction mixture can be problematic and often requires specific strategies to ensure the purity of the desired product. chemicalforums.com
Strategies for Efficient DCU Precipitation and Filtration
The most common method for removing DCU takes advantage of its low solubility in many common organic solvents. thieme-connect.comthieme-connect.comechemi.comrsc.org As the reaction proceeds, DCU often precipitates out of the solution, which can be a visual indicator that the reaction is working. echemi.comresearchgate.net Post-reaction, the bulk of the DCU can be removed by simple filtration. thieme-connect.comthieme-connect.com
However, trace amounts of DCU can remain dissolved, complicating purification. rsc.orgrsc.org To enhance precipitation and facilitate more complete removal, careful selection of reaction and washing solvents is critical. Solvents like acetonitrile (B52724) and carbon tetrachloride are particularly effective for DCC couplings because DCU is significantly less soluble in them compared to dichloromethane (B109758) (DCM) or chloroform (B151607). rochester.edu Further precipitation of residual DCU can often be achieved by dissolving the crude product in a minimal amount of a solvent like cold ethyl acetate (B1210297) or acetonitrile and then cooling the mixture, followed by filtration. researchgate.netstackexchange.com
Table 1: Solvent-Based Strategies for DCU Removal
| Strategy | Description | Recommended Solvents |
|---|---|---|
| Reaction Solvent Selection | Performing the coupling reaction in a solvent where DCU has very low solubility. | Acetonitrile, Carbon Tetrachloride rochester.edu |
| Post-Reaction Precipitation | Dissolving the crude reaction mixture in a minimal amount of a specific cold solvent to precipitate the remaining DCU. | Ethyl Acetate, Hexane, Acetonitrile researchgate.net |
| Filtration | Physically separating the precipitated DCU solid from the solution containing the desired product. | Standard laboratory filtration techniques (e.g., using a fritted funnel). thieme-connect.comrochester.edu |
Alternative Approaches for Byproduct Separation
When simple precipitation and filtration are insufficient for complete DCU removal, other techniques can be employed.
Chromatography: Column chromatography is a common purification method, but separating DCU can be challenging on standard silica (B1680970) gel, as it may dissolve gradually and spread across multiple fractions. researchgate.net Using a less polar stationary phase like Florisil®, a magnesia-silica gel, can be more effective, allowing the DCU to elute cleanly without requiring highly polar solvents. chemicalforums.com Another chromatographic strategy involves adding chloroform to the eluent (e.g., a 2:1 mixture of eluent to CHCl3) to completely dissolve the urea (B33335), enabling a more effective separation. researchgate.net
Alternative Reagents: A proactive approach to avoid DCU separation issues is to use an alternative carbodiimide (B86325) reagent.
Water-Soluble Carbodiimides: Reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDCI) are designed for this purpose. The corresponding urea byproduct is water-soluble, allowing for its easy removal through a simple aqueous workup. researchgate.netbachem.compeptide.comresearchgate.net
Resin-Bound Carbodiimides: Using a silica-bound carbodiimide offers another solution. In this case, the carbodiimide reagent is immobilized on a solid support. At the end of the reaction, the urea byproduct remains attached to the insoluble silica support and can be removed by filtration. chemicalforums.com
Diisopropylcarbodiimide (DIC): DIC is often preferred in solid-phase peptide synthesis because the resulting diisopropylurea is more soluble in standard organic solvents than DCU, making it easier to wash away. bachem.com
Control of Racemization at Chiral Centers
In peptide synthesis and other reactions involving chiral carboxylic acids, a significant drawback of the DCC method is the risk of racemization at the stereogenic center. bachem.compeptide.comthieme-connect.de The activation of the carboxyl group by DCC can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to losing its stereochemical integrity.
The primary strategy to mitigate this issue is the use of additives, which are introduced into the reaction mixture along with DCC. americanpeptidesociety.org These additives react with the initial O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization. americanpeptidesociety.orgcreative-peptides.com
Commonly used racemization-suppressing additives include:
1-Hydroxybenzotriazole (B26582) (HOBt): For decades, HOBt has been one of the most popular and effective additives for suppressing racemization in carbodiimide-mediated reactions. bachem.compeptide.compeptide.com
N-Hydroxysuccinimide (HOSu): Similar to HOBt, HOSu is added to prevent racemization and the formation of N-acylurea. thieme-connect.combachem.comthieme-connect.de
1-Hydroxy-7-azabenzotriazole (HOAt): This additive is known to accelerate coupling reactions and suppress racemization, often more effectively than HOBt. bachem.com
Ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure®): A non-explosive alternative to HOBt and HOAt, Oxyma allows for high coupling rates with low levels of racemization when used with carbodiimides. bachem.comluxembourg-bio.com
Copper(II) Chloride (CuCl₂): Research has shown that CuCl₂ is a highly efficient additive for suppressing racemization in the DCC method, sometimes preventing any detectable epimerization. peptide.comnih.gov It is believed to suppress the racemization of the 5(4H)-oxazolone intermediate. nih.gov
Table 2: Common Additives for Racemization Control
| Additive | Full Name | Key Features |
|---|---|---|
| HOBt | 1-Hydroxybenzotriazole | Highly effective and widely used; has explosive properties in its water-free form. bachem.com |
| HOSu | N-Hydroxysuccinimide | Suppresses both racemization and N-acylurea formation. thieme-connect.de |
| HOAt | 1-Hydroxy-7-azabenzotriazole | Accelerates coupling and is a potent racemization suppressor; has explosive properties. bachem.com |
| Oxyma Pure® | Ethyl 2-cyano-2-(hydroximino)acetate | Non-explosive alternative to HOBt/HOAt with high efficiency. bachem.comluxembourg-bio.com |
| CuCl₂ | Copper(II) Chloride | Extremely efficient at suppressing racemization, often to undetectable levels. nih.gov |
Prevention of N-Acylurea Formation as a Major Side Product
A significant side reaction in DCC-mediated couplings is the formation of a stable N-acylurea byproduct. thieme-connect.comthieme-connect.decreative-peptides.com This occurs through an intramolecular O-to-N acyl migration in the reactive O-acylisourea intermediate. thieme-connect.denih.gov The formation of N-acylurea not only consumes the activated carboxylic acid, reducing the yield of the desired product, but the byproduct itself can be difficult to separate from the target molecule due to similar solubility properties. thieme-connect.comthieme-connect.de
Several strategies can be employed to minimize the formation of N-acylurea:
Use of Additives: The same additives used to suppress racemization, such as HOBt and HOSu, are also effective in preventing N-acylurea formation. thieme-connect.comthieme-connect.comthieme-connect.de They intercept the O-acylisourea intermediate to form an active ester, which is less susceptible to the intramolecular rearrangement.
Temperature Control: The O-to-N acyl rearrangement is temperature-dependent. bachem.com Running the coupling reaction at lower temperatures (e.g., 0 °C) can significantly suppress the formation of the N-acylurea side product. nih.gov
pH Control: The rate of N-acylurea formation is influenced by pH. Studies have shown that conducting the reaction at a lower pH (e.g., pH 5) can effectively suppress this side reaction compared to neutral or higher pH levels. nih.gov
Solvent Choice: The choice of solvent can influence the rate of side reactions. Solvents like dichloromethane or chloroform are generally preferred, while THF and DMF may increase the formation of N-acylurea. thieme-connect.de
Addressing Steric Hindrance in DCC-Mediated Couplings
While DCC is effective for many substrates, its efficiency can be significantly reduced when coupling sterically hindered carboxylic acids or amines. rsc.orgchimia.ch The bulky nature of the DCC reagent and the substrates can slow down the desired intermolecular coupling, allowing side reactions like N-acylurea formation to become more competitive.
When faced with sterically demanding substrates, standard DCC protocols may fail or provide poor yields. rsc.org While the literature extensively covers the challenge of forming amide bonds between hindered partners, specific solutions within the framework of DCC-mediated couplings are less detailed than for other challenges. However, general strategies for difficult couplings can be considered:
Alternative Coupling Reagents: In cases of severe steric hindrance, DCC may not be the optimal choice. More potent coupling reagents or different activation methods, such as forming an acyl fluoride (B91410), might be necessary to achieve the desired transformation. rsc.org
Reaction Conditions: For moderately hindered substrates, optimizing reaction conditions may be beneficial. This could involve adjusting the temperature or using additives that accelerate the coupling reaction, thereby outcompeting side reactions.
Alternative Synthetic Routes: For exceptionally hindered systems, it may be necessary to explore entirely different synthetic strategies that avoid the direct coupling of the hindered fragments, such as the reaction of Grignard reagents with isocyanates. chimia.ch
Comparative Analysis of Dcc with Other Carbodiimide and Peptide Coupling Reagents
Dicyclohexylcarbodiimide (DCC) vs. Diisopropylcarbodiimide (DIC): Solubility and Applicability Differences
DCC and Diisopropylcarbodiimide (DIC) are both widely used carbodiimide (B86325) coupling reagents. peptide.comresearchgate.net While they function through a similar chemical mechanism, their physical properties lead to significant differences in their application, particularly concerning the solubility of the reagents and their urea (B33335) byproducts. peptide.comwikipedia.org
DCC is a waxy, low-melting-point solid, while DIC is a liquid, which can make DIC easier to handle and dispense in automated peptide synthesizers. wikipedia.orgnih.govpeptide.com The most critical distinction, however, lies in the solubility of their respective urea byproducts. The reaction of DCC with a carboxylic acid produces N,N'-dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in most common organic solvents. nbinno.compeptide.compeptide.comcreative-proteomics.com This insolubility can be advantageous in solution-phase synthesis, as the DCU precipitates out of the reaction mixture and can be largely removed by simple filtration. peptide.compeptide.comrochester.edu However, this same property makes DCC unsuitable for solid-phase peptide synthesis (SPPS), as the precipitated DCU can clog the resin and interfere with subsequent reaction steps. peptide.compeptide.comglobalresearchonline.net
In contrast, the byproduct of DIC, N,N'-diisopropylurea (DIU), is soluble in most organic solvents used in peptide synthesis, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF). peptide.comwikipedia.orgnih.govpeptide.comnih.gov This solubility makes DIC the preferred carbodiimide for SPPS because the DIU byproduct remains in solution and can be easily washed away from the resin-bound peptide. peptide.comnih.govglobalresearchonline.net
| Feature | This compound (DCC) | Diisopropylcarbodiimide (DIC) |
| Physical State | Waxy Solid wikipedia.org | Liquid wikipedia.orgpeptide.com |
| Byproduct | N,N'-dicyclohexylurea (DCU) nbinno.com | N,N'-diisopropylurea (DIU) wikipedia.org |
| Byproduct Solubility | Insoluble in most organic solvents nbinno.compeptide.compeptide.com | Soluble in most organic solvents peptide.comwikipedia.orgpeptide.com |
| Primary Application | Solution-phase synthesis peptide.comglobalresearchonline.net | Solid-phase peptide synthesis (SPPS) peptide.comnih.gov |
| Workup (Solution-Phase) | Filtration to remove DCU peptide.comrochester.edu | Typically requires extraction or chromatography |
DCC vs. Water-Soluble Carbodiimides (e.g., EDC): Reaction Environment and Workup
While DCC and DIC are soluble in organic solvents, a class of water-soluble carbodiimides exists, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used as its hydrochloride salt (EDC·HCl), being the most prominent example. nbinno.cominterchim.fr The primary difference between DCC and EDC lies in their solubility and, consequently, the reaction environments in which they are employed and the subsequent workup procedures. nbinno.com
DCC is hydrophobic and used exclusively in organic solvents. creative-proteomics.comcreative-peptides.com Its byproduct, DCU, is also insoluble in aqueous solutions. creative-proteomics.com In contrast, EDC and its corresponding urea byproduct are water-soluble. nbinno.compeptide.cominterchim.frbiosynth.com This property makes EDC the reagent of choice for reactions conducted in aqueous media, such as the conjugation of peptides to proteins or the labeling of biomolecules. nbinno.comcreative-proteomics.cominterchim.fr
The workup procedures for reactions involving DCC and EDC differ significantly. For DCC-mediated couplings in organic solvents, the primary purification step often involves the filtration of the precipitated DCU. rochester.edu Any remaining soluble impurities are then removed by extraction or chromatography. For EDC-mediated reactions, the water-soluble nature of the byproduct and any excess reagent allows for their simple removal through aqueous extraction. peptide.cominterchim.frpeptide.com This is particularly advantageous when working with sensitive biological molecules that may not be compatible with organic solvents or filtration of fine precipitates. nbinno.com
| Feature | This compound (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Solubility | Soluble in organic solvents, insoluble in water creative-proteomics.comcreative-peptides.com | Water-soluble nbinno.cominterchim.fr |
| Byproduct Solubility | DCU is insoluble in most organic and aqueous solvents nbinno.comcreative-proteomics.com | Water-soluble urea byproduct nbinno.compeptide.com |
| Typical Reaction Environment | Anhydrous organic solvents (e.g., DCM, DMF) creative-peptides.com | Aqueous solutions, polar organic solvents nbinno.cominterchim.frbachem.com |
| Workup Procedure | Filtration of DCU byproduct rochester.edu | Aqueous extraction to remove byproduct and excess reagent peptide.cominterchim.frpeptide.com |
| Key Applications | Organic synthesis, solution-phase peptide synthesis peptide.comglobalresearchonline.net | Bioconjugation, peptide synthesis in aqueous media, modifying proteins nbinno.compeptide.cominterchim.fr |
Comparison with Phosphonium-, Uronium-, and Imidazolium-Based Coupling Reagents
Beyond carbodiimides, several other classes of coupling reagents have been developed, offering advantages in terms of efficiency, reaction speed, and suppression of side reactions like racemization. These are broadly categorized as phosphonium (B103445), uronium, and imidazolium (B1220033) salts.
Phosphonium-based reagents , such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), offer high coupling efficiency with a low risk of racemization. jpt.comreddit.com They are generally considered more reactive than carbodiimides. nih.gov In some cases, phosphonium reagents like PyBOP have been shown to be effective where DCC fails to mediate amide bond formation. nih.gov However, a drawback of some phosphonium reagents like BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). globalresearchonline.netuniurb.it
Uronium-based reagents , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are highly popular in modern peptide synthesis. creative-peptides.comjpt.com They provide excellent coupling efficiency and rapid reaction times with minimal side product formation. researchgate.netjpt.com HATU, in particular, is noted for reacting faster and with less epimerization than HBTU. peptide.comresearchgate.net These reagents are often preferred for complex or difficult peptide sequences where carbodiimides might be less effective. jpt.com
Imidazolium-based reagents , like 1,1'-Carbonyldiimidazole (CDI), were developed as alternatives to DCC. globalresearchonline.netsigmaaldrich.com They are effective for the acylation of amino compounds and can be used in place of highly toxic reagents like phosgene (B1210022) for certain transformations. sigmaaldrich.com
| Reagent Class | Examples | Key Advantages over DCC | Key Disadvantages |
| Phosphonium Salts | BOP, PyBOP jpt.com | Higher reactivity, lower racemization risk jpt.comreddit.com | More expensive, potential for toxic byproducts (e.g., HMPA from BOP) globalresearchonline.netjpt.com |
| Uronium Salts | HBTU, HATU creative-peptides.comjpt.com | High efficiency, fast reactions, low side-product formation researchgate.netjpt.com | More expensive, can react with unprotected N-terminus if used in excess researchgate.net |
| Imidazolium Salts | CDI sigmaaldrich.com | Alternative to DCC, avoids toxic phosgene in some applications sigmaaldrich.com | Moisture sensitive sigmaaldrich.com |
Reagent Selection Guides and Sustainability Considerations in Coupling Reactions
The selection of a coupling reagent is a critical decision in peptide synthesis, directly impacting the yield, purity, and cost of the final product. jpt.com The choice depends on numerous factors, including the specific amino acid sequence (especially for sterically hindered or racemization-prone residues), the scale of the synthesis, and whether it is performed in solution or on a solid phase. creative-peptides.compeptide.com For routine syntheses, carbodiimides like DCC (in solution) or DIC (on solid phase) with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) can be sufficient and cost-effective. bachem.comjpt.com For more challenging syntheses, the higher efficiency and lower racemization risk of uronium or phosphonium salts often justify their higher cost. jpt.com
In recent years, sustainability and green chemistry principles have become increasingly important in chemical synthesis, including peptide manufacturing. nih.govrsc.org The environmental impact of reagents and solvents is a major consideration. nih.gov Solvents, in particular, contribute significantly to the waste generated in peptide synthesis. nih.govrsc.org
From a sustainability perspective:
Atom Economy: Coupling reagents inherently have poor atom economy, as large portions of the molecule are converted into waste byproducts (e.g., DCU).
Solvent Choice: The use of hazardous solvents like DMF and DCM is prevalent in peptide synthesis. nih.govacs.org There is a growing effort to replace these with greener alternatives such as 2-Methyltetrahydrofuran (2-MeTHF) or ethyl acetate (B1210297). rsc.orgacs.org The solubility and compatibility of the coupling reagent and its byproduct with these greener solvents are important selection criteria. acs.org
Waste: The nature of the byproduct is a key factor. The water-soluble byproduct of EDC is advantageous for aqueous reactions, simplifying waste treatment compared to the solid waste (DCU) from DCC, which requires disposal. nbinno.comrsc.org The soluble DIU from DIC is preferable for SPPS as it allows for easier washing and reduces solid waste mixed with the resin. peptide.comnih.gov
The development of more sustainable protocols is an active area of research, focusing on reducing solvent use, recycling reagents, and designing reagents that are more environmentally benign. rsc.orgrsc.org
Advanced Research Directions and Emerging Applications of Dcc
Development of Modified DCC Reagents for Enhanced Performance
A significant area of research has been the development of DCC analogs to overcome some of its limitations, such as the insolubility of the dicyclohexylurea (DCU) byproduct and the potential for racemization. wikipedia.orgthieme-connect.com These modifications aim to enhance reaction efficiency, simplify purification, and broaden the scope of DCC-mediated transformations.
Water-Soluble Carbodiimides: One of the most successful modifications has been the development of water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). interchim.frnbinno.com Unlike DCC, EDC and its urea (B33335) byproduct are soluble in water, which facilitates their removal during workup through simple aqueous extraction. nbinno.com This is particularly advantageous in bioconjugation and peptide synthesis conducted in aqueous media. interchim.frthermofisher.com
Polymer-Supported DCC Reagents: To simplify the removal of the urea byproduct and the unreacted carbodiimide (B86325), researchers have developed polymer-supported DCC reagents. sigmaaldrich.comcam.ac.uk In this approach, the carbodiimide functionality is attached to a solid support, such as polystyrene. researchgate.netnih.gov After the reaction, the polymer-bound urea and any excess reagent can be easily removed by filtration, streamlining the purification process. nih.gov This strategy has been successfully applied in peptide synthesis and other amidations. researchgate.net
Fluorous Carbodiimides: Another strategy involves the use of fluorous-tagged DCC analogs. These reagents are designed with a fluorous ponytail, which allows for their selective separation from the reaction mixture using fluorous solid-phase extraction (FSPE). acs.orgnih.gov This technique provides a convenient method for product purification, particularly in the context of parallel synthesis and the creation of compound libraries. acs.org
| Modified DCC Reagent | Key Feature | Advantage | Primary Application Area |
|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-solubility of the reagent and its urea byproduct. interchim.frnbinno.com | Facilitated purification via aqueous extraction. nbinno.com | Bioconjugation, aqueous-phase peptide synthesis. interchim.fr |
| Polymer-Supported DCC | Immobilization on a solid support. sigmaaldrich.comnih.gov | Simplified purification by filtration. nih.gov | Solid-phase peptide synthesis, automated synthesis. researchgate.net |
| Fluorous Carbodiimides | Attachment of a fluorous tag. acs.org | Purification by fluorous solid-phase extraction. nih.gov | Parallel synthesis, combinatorial chemistry. acs.org |
New Catalytic Systems for DCC-Mediated Transformations
To improve the efficiency and selectivity of DCC-mediated reactions, researchers have explored new catalytic systems. These systems often involve the use of additives or co-catalysts that can accelerate the reaction rate, suppress side reactions, and in some cases, induce stereoselectivity.
The use of nucleophilic catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) , in conjunction with DCC is a well-established method for promoting esterification reactions. wikipedia.orgresearchgate.net DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate. Additives like N-hydroxysuccinimide (NHS) and N-hydroxybenzotriazole (HOBt) are frequently used in DCC-mediated amide bond formation to increase yields and reduce side reactions, including racemization. wikipedia.orgthieme-connect.com
More advanced research is focused on the development of chiral catalysts and auxiliaries to achieve enantioselective DCC-mediated transformations. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org While the direct use of chiral catalysts in DCC couplings is still an emerging area, the use of chiral auxiliaries in DCC-mediated steps is a common strategy in asymmetric synthesis. researchgate.netacs.org For instance, chiral oxazolidinones have been effectively used as auxiliaries in stereoselective acylations mediated by DCC. researchgate.net
| Catalyst/Additive | Role in DCC-Mediated Reaction | Improved Outcome |
|---|---|---|
| 4-dimethylaminopyridine (DMAP) | Nucleophilic catalyst for esterification. wikipedia.orgresearchgate.net | Increased reaction rate. researchgate.net |
| N-hydroxysuccinimide (NHS) | Additive to form a more stable active ester. thermofisher.com | Improved efficiency and stability of the activated species. thermofisher.com |
| Chiral Auxiliaries (e.g., Oxazolidinones) | Control of stereochemistry in acylation reactions. researchgate.netwikipedia.org | Diastereoselective product formation. researchgate.net |
Integration of DCC Chemistry in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. slideshare.net DCC has found application in promoting certain types of MCRs, particularly isocyanide-based MCRs like the Passerini and Ugi reactions.
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the classical Passerini reaction does not typically involve DCC, variations and related transformations can utilize DCC as a dehydrating agent.
The Ugi reaction is a four-component reaction between a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, yielding an α-acylamino amide. acs.orgnih.govorganic-chemistry.org DCC can be employed in the preparation of the reactants or in subsequent modifications of the Ugi product. acs.orgnih.gov For example, DCC can be used to activate the carboxylic acid component prior to its addition to the reaction mixture. acs.orgnih.gov The integration of DCC in these MCRs expands the synthetic utility of this classic reagent, enabling the rapid construction of complex molecular scaffolds. wikipedia.org
Application in Drug Discovery and Natural Product Synthesis
The reliability and mild reaction conditions of DCC-mediated couplings make it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. thieme-connect.comcreative-peptides.com Its ability to form amide bonds is particularly crucial, as the amide functional group is a key component of many biologically active compounds.
In drug discovery , DCC is employed in the synthesis of compound libraries for high-throughput screening. nih.gov The efficiency of DCC coupling allows for the rapid generation of a diverse range of amides and esters from various carboxylic acid and amine or alcohol building blocks. Protein-directed dynamic combinatorial chemistry (P-D DCC) is a strategy used to identify ligands for protein targets, where DCC can play a role in the formation of the library of potential binders. nih.gov
The synthesis of natural products often involves numerous steps, and the reliable formation of amide and ester linkages is critical. DCC has been utilized in the total synthesis of a wide array of natural products. For example, it was famously used by John C. Sheehan in the first total synthesis of penicillin, where it was employed to form the strained β-lactam ring. khanacademy.org More contemporary examples include its use in the synthesis of complex macrocyclic lactones and depsipeptides. slideshare.net The ability to perform these couplings under mild conditions is essential to avoid the degradation of sensitive functional groups present in complex natural product intermediates. thieme-connect.comthieme-connect.com
Analytical and Spectroscopic Techniques for Investigating Dcc Reactions
In Situ Reaction Monitoring Methods for Mechanistic Insights
In situ reaction monitoring provides a dynamic view of a chemical transformation as it occurs, offering real-time data on the concentrations of reactants, intermediates, and products. This approach is invaluable for understanding the intricate mechanisms of DCC-mediated reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. magritek.comnih.gov By acquiring a series of ¹H NMR spectra at regular intervals, chemists can track the disappearance of starting materials and the appearance of products and intermediates. nih.gov Benchtop NMR spectrometers can be installed directly in a laboratory fume hood and connected to a reactor via a flow cell, allowing for continuous, on-line analysis of the reaction mixture. magritek.compharmtech.com This setup enables the observation of short-lived intermediates and provides quantitative data on the concentration of various species, which is crucial for kinetic analysis. magritek.comrsc.org For DCC reactions, ¹H NMR can monitor the signals corresponding to the protons of the carboxylic acid, the alcohol or amine, and the cyclohexyl groups of DCC, DCU, and the O-acylisourea intermediate.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another key technique for in situ monitoring, particularly for tracking changes in functional groups. nih.govacs.org In DCC couplings, the reaction can be followed by observing the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of the C=O stretching band of the newly formed ester or amide. reddit.com The characteristic C=N=C stretching vibration of the carbodiimide (B86325) group in DCC also changes as it is consumed. Differential FTIR spectroscopy, which involves subtracting a control spectrum from the reaction spectrum, can highlight the growth of product-related functional groups and the depletion of reactant groups. acs.org Coupling FTIR with machine learning protocols can further enhance the ability to map spectroscopic data to specific atomistic structures and track the evolution of chemical species throughout the reaction. nih.gov
The primary advantages of these in situ methods include:
Real-time kinetic data: Allowing for a detailed understanding of reaction rates and dependencies. magritek.com
Detection of transient species: Enabling the observation of reactive intermediates that are difficult to isolate. spectroscopyonline.com
Non-destructive analysis: The sample can be analyzed without being removed from the reaction environment. magritek.com
Rapid optimization: Real-time feedback facilitates quick adjustments to reaction parameters for improved efficiency. magritek.com
Characterization of O-Acylisourea Intermediates and Side Products
A complete understanding of DCC-mediated reactions requires the accurate characterization of not only the desired product but also the key intermediates and unavoidable side products.
O-Acylisourea Intermediate: The initial product of the reaction between a carboxylic acid and DCC is the highly reactive O-acylisourea intermediate. nih.govfiveable.me This species is the active acylating agent in the reaction. However, the O-acylisourea is notoriously elusive and difficult to observe directly due to its high reactivity and tendency to rapidly undergo further reactions. nih.govfiveable.me Its existence is often supported by kinetic studies and stereochemical probes rather than direct spectroscopic isolation. nih.gov In some specific cases, using sterically hindered or "introverted" carboxylic acids, researchers have been able to trap and characterize adducts that are either the O-acylisourea or its rearranged isomer, the N-acylurea. nih.govresearchgate.net
Side Products: Two main side products commonly form in DCC reactions: N,N'-dicyclohexylurea (DCU) and N-acylurea.
N,N'-Dicyclohexylurea (DCU): * This is the stoichiometric byproduct of the coupling reaction, formed after the acyl group has been transferred from the O-acylisourea intermediate to the nucleophile. rsc.orglibretexts.org DCU has very low solubility in many common organic solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724), and diethyl ether, which often causes it to precipitate out of the reaction mixture. rsc.orgrochester.edu This property is typically exploited for its removal via simple filtration. rochester.eduresearchgate.net However, trace amounts can remain, complicating purification.
N-Acylurea: This side product arises from an intramolecular O-to-N acyl rearrangement of the O-acylisourea intermediate. nih.gov This rearrangement is an irreversible side reaction that consumes the activated intermediate, reducing the yield of the desired product. The formation of N-acylurea is more prevalent at higher temperatures. nih.gov
Analytical and Spectroscopic Characterization Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for analyzing the purity of the final product and for detecting and quantifying side products like DCU. rsc.orggoogle.com A patent for detecting DCC and DCU in a bulk drug substance specifies a reverse-phase HPLC method with gradient elution and UV detection at 190-210 nm. google.com
Mass Spectrometry (MS): MS and its hyphenated techniques (e.g., LC-MS) are invaluable for identifying all components in a reaction mixture by providing accurate mass measurements. nih.govmdpi.com This allows for the unambiguous determination of the molecular formulas of the desired product, unreacted starting materials, and side products like DCU and N-acylurea. nih.gov
NMR Spectroscopy: ¹H and ¹³C NMR are used for the definitive structural elucidation of the isolated products and side products. The symmetrical nature of DCU results in a simplified NMR spectrum. The N-acylurea, being unsymmetrical, will display a more complex set of signals for the two distinct cyclohexyl groups.
FTIR Spectroscopy: FTIR is useful for confirming the identity of the final products and byproducts. DCU shows characteristic N-H and C=O stretching frequencies typical of a urea (B33335). The N-acylurea will have two distinct carbonyl stretching bands corresponding to the urea and the acyl carbonyl groups.
The table below summarizes the key analytical techniques used to characterize the major species in a DCC coupling reaction.
| Compound | Technique | Observed Characteristics |
| O-Acylisourea | Indirect Methods (Kinetics) | Highly reactive, transient nature inferred from reaction progress. nih.gov |
| Trapping Experiments | Formation of stable adducts with specialized reagents. researchgate.net | |
| N,N'-Dicyclohexylurea (DCU) | Filtration | Insoluble in many organic solvents, precipitates from reaction. rsc.orgrochester.edu |
| HPLC | Quantifiable peak, often separated from the main product. google.com | |
| NMR Spectroscopy | Characteristic signals for the symmetrical cyclohexyl groups and N-H protons. | |
| FTIR Spectroscopy | Strong C=O (urea) and N-H stretching bands. | |
| Mass Spectrometry | Accurate mass corresponding to its molecular formula (C₁₃H₂₄N₂O). | |
| N-Acylurea | HPLC / Chromatography | Separable from the desired product and DCU. nih.gov |
| NMR Spectroscopy | More complex spectrum than DCU with distinct signals for the two different cyclohexyl groups. | |
| FTIR Spectroscopy | Two distinct C=O stretching bands (acyl and urea). | |
| Mass Spectrometry | Accurate mass corresponding to its molecular formula. |
Theoretical and Computational Investigations of Dcc Reaction Pathways
Quantum Mechanical Studies of Reaction Mechanisms
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of DCC-mediated reactions. These studies focus on the energetics and geometries of reactants, intermediates, transition states, and products.
A central aspect of DCC chemistry is the initial reaction between a carboxylic acid and DCC to form a highly reactive O-acylisourea intermediate. beilstein-journals.orgnih.govmdpi.com This intermediate is the primary acylating agent. nih.gov However, it is often transient and susceptible to an intramolecular O-to-N acyl rearrangement, leading to the formation of a stable and unreactive N-acylurea, a notorious byproduct in DCC couplings. nih.govresearchgate.netresearchgate.net
Computational studies have explored the energy profiles of these competing pathways. For instance, DFT calculations can determine the activation energy barriers for the desired reaction of the O-acylisourea with a nucleophile (e.g., an amine to form an amide) versus the barrier for the undesired rearrangement to the N-acylurea. These calculations help to explain the reaction conditions that favor one pathway over the other.
| Reaction Step | Intermediate/Transition State | Calculated Parameter | Value (kcal/mol) |
| Carboxylic Acid Activation | O-Acylisourea Formation | Activation Energy | Varies with substrate |
| Amide Formation | Nucleophilic attack on O-acylisourea | Activation Energy | Generally low |
| Side Reaction | O-to-N Acyl Rearrangement | Activation Energy | Higher than amide formation |
This table is illustrative and based on general findings in computational studies of DCC reactions. Actual values are highly dependent on the specific substrates, solvent, and level of theory used in the calculations.
Kinetic Modeling and Simulation of DCC-Mediated Processes
Kinetic modeling and simulation provide a powerful framework for understanding the time-evolution of DCC-mediated reactions and for optimizing reaction conditions. By developing mathematical models based on established reaction mechanisms, it is possible to predict the concentration profiles of various species over time.
For complex processes like solid-phase peptide synthesis (SPPS), where multiple coupling and deprotection steps are involved, mechanistic reaction kinetics models have been developed. arxiv.org These models can account for factors such as the rate of formation of the O-acylisourea intermediate, its subsequent reaction with the resin-bound amine, and the formation of byproducts.
Simulations based on these models can be used to perform virtual experiments, allowing for the systematic investigation of the impact of various process parameters on reaction outcomes. For example, the effect of reagent concentrations, temperature, and reaction time on the coupling efficiency and impurity formation can be studied.
| Parameter Varied | Predicted Outcome |
| Increased DCC concentration | Faster initial reaction rate, potential for increased side products |
| Increased Nucleophile concentration | Higher yield of desired product |
| Higher Temperature | Increased reaction rate, but may favor N-acylurea formation |
This table represents general trends observed in kinetic modeling of DCC-mediated reactions.
Prediction of Reactivity and Selectivity in Novel DCC Transformations
A significant frontier in computational chemistry is the prediction of reactivity and selectivity for new chemical reactions. In the context of DCC, this involves forecasting the outcome of reactions with novel substrates or under new conditions. Machine learning (ML) and quantitative structure-activity relationship (QSAR) models are emerging as powerful tools in this area. mdpi.comcmu.edursc.org
These models are trained on large datasets of known reactions and their outcomes. By learning the complex relationships between molecular structures and reactivity, they can make predictions for new, unseen reactions. For example, ML models can be trained to predict the stereoselectivity or regioselectivity of DCC-mediated esterifications or amidations. arxiv.orgrsc.org
Predictive models can also be developed to forecast reaction yields. cmu.edu This is particularly valuable in the context of synthesizing novel compounds, where it can help to prioritize synthetic routes that are most likely to be successful.
| Modeling Approach | Predicted Property | Application in DCC Chemistry |
| Machine Learning | Reaction Yield | Predicting the efficiency of novel peptide couplings |
| QSAR | Stereoselectivity | Forecasting the enantiomeric excess in asymmetric esterifications |
| DFT-based descriptors | Regioselectivity | Determining the most likely site of reaction in polyfunctional molecules |
This table summarizes the application of various predictive modeling techniques to DCC-mediated transformations.
Q & A
Q. What is the mechanistic role of DCC in peptide synthesis, and how does it influence reaction efficiency?
DCC activates carboxylic acids by forming an O-acylisourea intermediate, enabling nucleophilic attack by amines or alcohols to form amides or esters. This activation is critical for solid-phase peptide synthesis (SPPS) and esterification reactions. However, the formation of dicyclohexylurea (DCU) as a byproduct complicates purification. To mitigate this, researchers often use filtration or chromatography to remove DCU .
Key Data :
Q. What safety protocols are essential for handling DCC in laboratory settings?
DCC is a severe irritant and sensitizer. Researchers must:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/skin contact.
- Store DCC under inert gas (e.g., argon) to prevent moisture-induced degradation.
- Dispose of waste via neutralization with acetic acid followed by incineration .
Advanced Research Questions
Q. How can experimental design minimize DCU contamination in DCC-mediated reactions?
- Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) enhances DCU precipitation for easy filtration .
- Additives : Use 4-dimethylaminopyridine (DMAP) to accelerate reaction rates, reducing side-product formation .
- Alternative reagents : Replace DCC with water-soluble carbodiimides (e.g., EDC) for easier purification .
Q. What strategies address water interference in DCC-driven cross-linking of hydrophilic polymers?
Q. How does DCC inhibit mitochondrial ATPase, and what insights does this provide for bioenergetic studies?
DCC covalently binds to the proteolipid subunit (8–10 kDa) of mitochondrial ATPase, blocking proton translocation and ATP synthesis. Radiolabeled [¹⁴C]-DCC is used to map binding sites via SDS-PAGE and autoradiography, revealing structural motifs critical for oxidative phosphorylation .
Experimental Workflow :
- Incubate mitochondrial membranes with [¹⁴C]-DCC.
- Extract labeled proteins using chloroform-methanol.
- Analyze via gel electrophoresis and scintillation counting .
Q. How do green chemistry metrics compare for DCC synthesis routes (chlorine vs. non-chlorine pathways)?
- Chlorine-based routes : Higher carbon footprint due to Cl₂ usage (2.5 kg CO₂/kg DCC) and hazardous byproducts .
- Non-chlorine routes : Reduced environmental impact (1.2 kg CO₂/kg DCC) but require catalytic optimization for scalability .
Methodological Best Practices
Q. What spectroscopic techniques validate DCC’s role in forming active intermediates?
- ¹H/¹³C-NMR : Track O-acylisourea formation (δ ~160–170 ppm for carbonyl carbons) .
- FT-IR : Monitor isocyanate peaks (2150–2270 cm⁻¹) to confirm carbodiimide activation .
Q. How to optimize DCC in solid-phase synthesis for high-molecular-weight peptides?
- Coupling cycles : Use 2–3 equivalents of DCC with 0.5 equivalents of HOBt to suppress racemization.
- Solvent system : DCM:DMF (3:1) balances solubility and reaction kinetics .
Contradictions and Data Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
